molecular formula C7H15N3S B1526790 1-Azido-3-[(2-methylpropyl)sulfanyl]propane CAS No. 1249700-90-0

1-Azido-3-[(2-methylpropyl)sulfanyl]propane

Cat. No. B1526790
CAS RN: 1249700-90-0
M. Wt: 173.28 g/mol
InChI Key: JCASRBPJNPLSCL-UHFFFAOYSA-N
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Description

1-Azido-3-[(2-methylpropyl)sulfanyl]propane, also referred to as AZPP, is a small organic molecule that has a wide range of applications in scientific research. It is a versatile molecule that is used in a variety of processes, from synthesis to biochemical and physiological effects.

Scientific Research Applications

Click Chemistry

1-Azido-3-[(2-methylpropyl)sulfanyl]propane: is utilized in click chemistry reactions, which are widely used for attaching various molecules together in a modular fashion. This compound can act as an azide component in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the synthesis of complex molecules for pharmaceuticals, polymers, and materials science .

Medicinal Chemistry

In medicinal chemistry, this azido compound serves as a versatile intermediate for the synthesis of potential drug candidates. It can be incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties, aiding in the development of new medications .

Materials Science

The azido group of 1-Azido-3-[(2-methylpropyl)sulfanyl]propane is reactive towards alkyne groups under certain conditions, allowing for the creation of novel polymeric materials with unique properties. These materials can have applications ranging from biodegradable plastics to high-performance aerospace components .

Environmental Science

In environmental science, this compound’s reactivity can be harnessed to develop sensors and assays for detecting pollutants and toxins. Its ability to undergo specific reactions makes it a valuable tool for environmental monitoring and cleanup strategies .

Biochemistry

This azido compound is used in bioconjugation techniques to label biomolecules selectively. It can be used to attach probes or other functional groups to proteins, nucleic acids, and other biological targets, which is crucial for studying biological processes and developing diagnostic assays .

Pharmacology

Pharmacological research utilizes 1-Azido-3-[(2-methylpropyl)sulfanyl]propane to create novel compounds that can interact with biological systems. It can help in the discovery of new therapeutic agents by serving as a building block for drug design and synthesis .

Chemical Engineering

In chemical engineering, this azido compound can be used to modify surfaces or create coatings with specific chemical functionalities. Its application in surface chemistry is vital for developing advanced materials with tailored interactions at the molecular level .

Nanotechnology

The compound’s ability to participate in click chemistry makes it suitable for constructing nanoscale structures and devices. It can be used to create nanomaterials with precise architectures for use in electronics, drug delivery, and imaging technologies .

properties

IUPAC Name

1-(3-azidopropylsulfanyl)-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3S/c1-7(2)6-11-5-3-4-9-10-8/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCASRBPJNPLSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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